L458-BPyne
Description
L458-BPyne (CAS: 1374647-07-0) is a photoaffinity probe derived from the γ-secretase inhibitor L-685,458 (L458). It is primarily used in Alzheimer’s disease (AD) research to study β-secretase (BACE1) activity and its interaction with presenilin 1 N-terminal fragment (PS1-NTF) . As a bifunctional molecule, this compound incorporates a benzophenone (BPyne) moiety, enabling covalent crosslinking with target proteins upon UV irradiation. This property makes it invaluable for mapping binding sites and conformational changes in β-secretase complexes .
Properties
CAS No. |
1374647-07-0 |
|---|---|
Molecular Formula |
C52H64N4O7 |
Molecular Weight |
857.1 |
IUPAC Name |
tert-butyl ((2S,3R,5R)-6-(((S)-1-((S)-3-(4-benzoylphenyl)-2-(hex-5-yn-1-ylamino)propanamido)-4-methyl-1-oxopentan-2-yl)amino)-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl)carbamate |
InChI |
InChI=1S/C52H64N4O7/c1-7-8-9-19-30-53-44(34-39-26-28-41(29-27-39)47(58)40-24-17-12-18-25-40)49(60)56-50(61)45(31-36(2)3)54-48(59)42(32-37-20-13-10-14-21-37)35-46(57)43(33-38-22-15-11-16-23-38)55-51(62)63-52(4,5)6/h1,10-18,20-29,36,42-46,53,57H,8-9,19,30-35H2,2-6H3,(H,54,59)(H,55,62)(H,56,60,61)/t42-,43+,44+,45+,46-/m1/s1 |
InChI Key |
NRKFVGLIZPQIHW-BDHQKZEVSA-N |
SMILES |
O=C(OC(C)(C)C)N[C@H]([C@H](O)C[C@@H](CC1=CC=CC=C1)C(N[C@H](C(NC([C@@H](NCCCCC#C)CC2=CC=C(C(C3=CC=CC=C3)=O)C=C2)=O)=O)CC(C)C)=O)CC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L458-BPyne; L458 BPyne; L458BPyne; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Overview
The table below compares L458-BPyne with structurally or functionally related compounds, emphasizing their roles in β-secretase modulation and labeling efficiency:
Key Research Findings
- Specificity for Active β-Secretase : this compound selectively labels PS1-NTF in live cells, unlike GSM-1-BpB, which also binds full-length PS1 (FL PS1) . This specificity highlights its utility in distinguishing active vs. inactive β-secretase complexes.
- Mechanistic Insights : this compound and E2012-BPyne occupy distinct binding sites on PS1-NTF, as evidenced by differential labeling patterns under competitive inhibition .
Research Implications and Limitations
- Advantages of this compound : Its precision in targeting active β-secretase makes it superior for studying enzyme dynamics in AD models. The BPyne group ensures stable crosslinking, facilitating structural analyses .
- Limitations : this compound’s reliance on UV activation may limit its use in certain in vivo settings. Additionally, its classification as a γ-secretase modulator in some sources (e.g., ) introduces ambiguity, necessitating further validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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